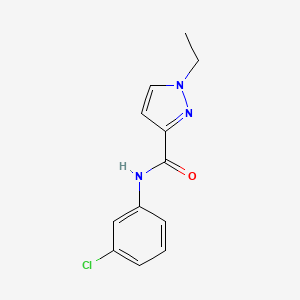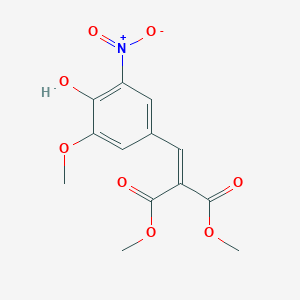![molecular formula C9H8ClF3N2S B5861030 N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea (CTPMT) is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is known to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea exerts its effects by binding to the active site of the targeted enzyme, thereby inhibiting its activity. This compound is known to exhibit high selectivity towards certain enzymes, making it a valuable tool for studying specific biological processes.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of nitric oxide synthase and xanthine oxidase activity, as well as anti-inflammatory and antioxidant properties. These effects make N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea a valuable tool for studying the role of these processes in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea is its high selectivity towards certain enzymes, making it a valuable tool for studying specific biological processes. However, one limitation of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea is that it may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea in scientific research. One potential area of application is in the study of the role of nitric oxide synthase and xanthine oxidase in various diseases, such as inflammation and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea and its potential applications in drug development.
Conclusion:
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea is a valuable tool for scientific research due to its ability to inhibit the activity of specific enzymes and exhibit a variety of biochemical and physiological effects. While there are limitations to its use, the potential applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea in the study of various biological processes make it an important compound for future research.
Métodos De Síntesis
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with methyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea has been widely used in scientific research due to its ability to inhibit the activity of several enzymes, including nitric oxide synthase and xanthine oxidase. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool for studying the role of these processes in various diseases.
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2S/c1-14-8(16)15-5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHJDSDLCPKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-methylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)


![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
